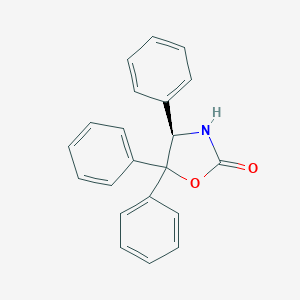

(R)-4,5,5-Triphenyloxazolidin-2-one

Description

General Mechanism of Asymmetric Induction by Oxazolidinone Auxiliaries

The efficacy of oxazolidinone auxiliaries hinges on their ability to enforce a specific three-dimensional arrangement around a reactive center, thereby directing the approach of an incoming reagent to one of two diastereotopic faces. The general mechanism involves several key steps:

N-Acylation: The chiral auxiliary is first covalently attached to a prochiral substrate via an N-acylation reaction, forming an N-acyl oxazolidinone.

Enolate Formation: A base is used to remove an α-proton from the acyl group, generating a metal enolate. The choice of metal and base (e.g., butylithium, lithium diisopropylamide, or boron triflate with an amine base) is crucial. When using boron reagents, a rigid, chelated Z-enolate is typically formed. researchgate.net

Chelation and Facial Shielding: The metal cation (e.g., Li⁺ or B³⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This creates a rigid, planar, five-membered chelate ring structure. The substituent at the C4 position of the auxiliary (in this case, a phenyl group) projects outwards, sterically blocking one face of the enolate. researchgate.netchemguide.co.uk

Stereoselective Reaction: An electrophile is then introduced. Due to the steric blockade, the electrophile is forced to approach the enolate from the less hindered face, resulting in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. chemguide.co.uk

Auxiliary Removal: After the stereocenter has been set, the chiral auxiliary is cleaved from the product and can often be recovered for reuse. researchgate.net

This chelation-controlled model is the foundation of the "Evans syn-aldol" reaction, which reliably produces syn-aldol products with outstanding diastereoselectivity. researchgate.net

Stereodirecting Influence of the 4,5,5-Triphenyl Substitution Pattern

While standard Evans auxiliaries typically bear smaller substituents like benzyl (B1604629) or isopropyl groups at the C4 position, the (R)-4,5,5-Triphenyloxazolidin-2-one features a significantly more sterically demanding environment. The stereodirecting influence is governed by the following factors:

C4-Phenyl Group: As in other Evans-type auxiliaries, the (R)-configured phenyl group at the C4 position is the primary element of stereocontrol. It projects from the chelated enolate intermediate, effectively shielding one of its two faces from the incoming electrophile.

Gem-Diphenyl Groups at C5: The two phenyl groups on the C5 position introduce a profound level of steric bulk and conformational rigidity. They act as a massive steric buttress, locking the C4-phenyl group into a well-defined spatial orientation that maximizes its shielding effect. This enhanced steric hindrance is expected to lead to exceptionally high levels of diastereoselectivity, even with challenging or bulky substrates. The rigid triphenyl framework creates a highly differentiated chiral pocket, leaving very little ambiguity for the trajectory of the electrophilic attack.

While specific studies detailing the quantitative advantages of the triphenyl pattern over other substitution patterns are not broadly cited in the provided results, the fundamental principles of steric control strongly suggest its utility in reactions requiring a very high degree of facial bias.

Auxiliary Attachment Strategies: N-Acylation

The first step in utilizing this compound is its covalent attachment to a carboxylic acid derivative, a process known as N-acylation. This creates the N-acyl oxazolidinone substrate required for subsequent stereoselective transformations. The most common and direct method involves the reaction of the oxazolidinone with an acyl chloride.

The general procedure is as follows:

The oxazolidinone nitrogen is first deprotonated using a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). This generates a lithium amide intermediate.

The corresponding acyl chloride is then added to the solution. The nucleophilic lithium amide attacks the electrophilic carbonyl carbon of the acyl chloride.

The reaction is quenched, typically with an aqueous solution, to yield the desired N-acyl oxazolidinone.

Alternative methods can involve using peptide coupling reagents or reacting the oxazolidinone with a carboxylic anhydride (B1165640) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Auxiliary Cleavage and Recovery Methodologies

A critical advantage of chiral auxiliaries is their ability to be removed non-destructively after guiding the stereoselective reaction, allowing for recovery and reuse. researchgate.net The N-acyl group of the product can be converted into various other useful functional groups depending on the cleavage method employed.

The N-acyl group can be reduced to a primary alcohol through cleavage with a hydride reagent. Sodium borohydride (B1222165) (NaBH₄) is a practical and economical choice for this transformation. researchgate.net The reaction, typically carried out in a solvent system like THF and water, reduces the amide carbonyl to a primary alcohol, liberating the chiral auxiliary in the process. chemguide.co.ukresearchgate.net This method is valued for being largely free of racemization. researchgate.net While powerful reducing agents like lithium aluminum hydride (LiAlH₄) also effect this transformation, NaBH₄ offers milder conditions and better chemoselectivity, leaving other functional groups like esters intact. chemistrysteps.comnih.govscirp.org

To obtain a chiral carboxylic acid from the N-acyl oxazolidinone, hydrolytic cleavage is employed. The most widely used and reliable method involves treatment with lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). researchgate.netacs.org The reaction proceeds via the lithium hydroperoxide (LiOOH) species, which nucleophilically attacks the acyl carbonyl. researchgate.netacs.org This pathway is highly regioselective for exocyclic cleavage, yielding the desired carboxylic acid and the intact auxiliary. researchgate.net Using LiOH alone can lead to undesired endocyclic cleavage and opening of the oxazolidinone ring itself. acs.org The reaction is typically performed in a mixture of THF and water. acs.org

The N-acyl oxazolidinone can be directly converted into other valuable synthetic intermediates, such as Weinreb-Nahm amides (N-methoxy-N-methylamides). wikipedia.orgmychemblog.com These amides are particularly useful because they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. wikipedia.orgmychemblog.com The conversion can be achieved by treating the N-acyl oxazolidinone with N,O-dimethylhydroxylamine hydrochloride in the presence of a Lewis acid, such as trimethylaluminum (B3029685) (AlMe₃), or a Grignard reagent like isopropylmagnesium chloride. orientjchem.orgwikipedia.org This transformation provides a direct route from the stereochemically defined product to a versatile ketone precursor. orientjchem.orgarkat-usa.org

Interactive Data Table: Summary of Cleavage Methodologies

| Methodology | Key Reagents | Product Functional Group | Key Advantages | Citation |

|---|---|---|---|---|

| Reductive Removal | Sodium Borohydride (NaBH₄) | Primary Alcohol | Economical, mild conditions, racemization-free. | researchgate.net |

| Hydrolytic Cleavage | Lithium Hydroxide (LiOH) / Hydrogen Peroxide (H₂O₂) | Carboxylic Acid | High regioselectivity for desired product, reliable. | researchgate.netacs.org |

| Conversion to Weinreb Amide | N,O-Dimethylhydroxylamine, Lewis Acid (e.g., AlMe₃) | Weinreb Amide | Creates a versatile ketone precursor, avoids over-addition problems. | orientjchem.orgwikipedia.orgmychemblog.com |

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4,5,5-triphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c23-20-22-19(16-10-4-1-5-11-16)21(24-20,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,22,23)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWBJFYOEHCELV-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565406 | |

| Record name | (4R)-4,5,5-Triphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156481-74-2 | |

| Record name | (4R)-4,5,5-Triphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 4,5,5 Triphenyloxazolidin 2 One

Synthesis of Solid-Phase Supported Oxazolidinones

The solid-phase synthesis of chiral oxazolidinones represents a significant advancement in combinatorial chemistry and high-throughput screening, allowing for the efficient generation of libraries of compounds for biological evaluation. While a specific, documented solid-phase synthesis of (R)-4,5,5-triphenyloxazolidin-2-one is not extensively reported in the literature, a plausible synthetic strategy can be devised based on established methodologies for the immobilization of precursors and their subsequent cyclization.

The general approach to the solid-phase synthesis of oxazolidinones involves the attachment of a suitable precursor, typically an amino alcohol, to a solid support via a linker. The immobilized precursor is then subjected to a series of reactions to construct the oxazolidinone ring, followed by cleavage from the support to yield the final product.

A potential pathway for the solid-phase synthesis of this compound would commence with the immobilization of the key chiral precursor, (R)-2-amino-1,1,2-triphenylethanol. This amino alcohol is commercially available, providing a convenient starting point for the synthesis.

The proposed synthetic sequence can be outlined as follows:

Attachment of a Linker to the Solid Support: A suitable resin, such as Merrifield's resin or Wang resin, would first be functionalized with a linker that allows for the subsequent attachment of the amino alcohol and eventual cleavage of the final product. The choice of linker is critical and depends on the desired cleavage conditions.

Immobilization of (R)-2-amino-1,1,2-triphenylethanol: The chiral amino alcohol can be attached to the linker-functionalized resin. This is typically achieved by forming a covalent bond between either the amino or the hydroxyl group of the amino alcohol and the reactive group of the linker. Protection of the non-reacting functional group may be necessary to ensure selective attachment.

Cyclization to Form the Oxazolidinone Ring: Once the precursor is immobilized, the oxazolidinone ring can be formed. A common method for this transformation is the reaction of the amino alcohol with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI). This step leads to the formation of the polymer-bound this compound.

Cleavage from the Solid Support: The final step involves the cleavage of the target molecule from the solid support. The cleavage conditions are determined by the nature of the linker used. For example, if a Wang resin with an acid-labile linker is employed, treatment with an acid like trifluoroacetic acid (TFA) would release the this compound into solution, which can then be isolated and purified.

This proposed solid-phase approach offers the advantages of simplified purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin-bound intermediate at each step.

Table 1: Proposed Solid-Phase Synthetic Route for this compound

| Step | Description | Key Reagents and Conditions |

| 1 | Linker Functionalization | Solid Support (e.g., Merrifield's Resin), Linker Molecule |

| 2 | Immobilization of Precursor | (R)-2-amino-1,1,2-triphenylethanol, Coupling Agent |

| 3 | Cyclization | Phosgene Equivalent (e.g., Triphosgene, CDI), Base |

| 4 | Cleavage | Cleavage Reagent (e.g., Trifluoroacetic Acid) |

R 4,5,5 Triphenyloxazolidin 2 One As a Chiral Auxiliary: Fundamental Principles

Comparison with Other Prominent Chiral Oxazolidinone Auxiliaries (e.g., 4-Isopropyl, 4-Phenyl)

(R)-4,5,5-Triphenyloxazolidin-2-one belongs to the broader class of oxazolidinone chiral auxiliaries, which have become indispensable tools in asymmetric synthesis. wikipedia.org Developed and popularized by David A. Evans, these auxiliaries, often referred to as "Evans auxiliaries," are widely used to control the stereochemical outcome of various chemical transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org The underlying principle of their effectiveness lies in the steric hindrance provided by the substituents on the oxazolidinone ring, which directs the approach of incoming reagents to one face of the enolate, leading to the formation of a specific diastereomer. wikipedia.org

The most commonly employed Evans auxiliaries are derived from readily available amino acids, such as valine and phenylalanine, which give rise to (R)- or (S)-4-isopropyloxazolidin-2-one and (R)- or (S)-4-phenyloxazolidin-2-one, respectively. The triphenyl-substituted auxiliary, this compound, represents a sterically more demanding variant. While detailed comparative studies specifically benchmarking this compound against its 4-isopropyl and 4-phenyl counterparts in a side-by-side manner are not extensively available in the reviewed literature, a comparison can be drawn based on the fundamental principles of steric and electronic effects that govern their stereodirecting influence.

The key differences between these auxiliaries lie in the nature and size of the substituent at the 4- and 5-positions of the oxazolidinone ring. These differences can influence the diastereoselectivity of reactions, the reaction conditions required, and the methods for the final cleavage of the auxiliary.

| Feature | This compound | (R)-4-Isopropyloxazolidin-2-one | (R)-4-Phenyloxazolidin-2-one |

| Steric Bulk | Very High | Moderate | High |

| Key Substituents | Three Phenyl groups | One Isopropyl group | One Phenyl group |

| Primary Application | Asymmetric Synthesis | Asymmetric Synthesis | Asymmetric Synthesis |

| Mode of Action | Steric Hindrance | Steric Hindrance | Steric Hindrance |

Diastereoselectivity:

The degree of diastereoselectivity achieved in asymmetric reactions is directly related to the ability of the chiral auxiliary to effectively shield one face of the reactive intermediate. The bulky substituents on the oxazolidinone ring create a chiral environment that dictates the trajectory of the electrophile.

(R)-4-Isopropyloxazolidin-2-one: The isopropyl group provides a moderate level of steric hindrance, which is highly effective in many standard asymmetric transformations, leading to high diastereomeric excesses (d.e.). researchgate.net

(R)-4-Phenyloxazolidin-2-one: The phenyl group is generally considered to be more sterically demanding than the isopropyl group. This can sometimes lead to even higher levels of diastereoselectivity. Furthermore, the aromatic ring can engage in π-stacking interactions, which can further influence the conformation of the transition state and enhance facial bias.

This compound: With three phenyl groups, this auxiliary presents a significantly more congested steric environment. It is reasonable to infer that this increased bulk would lead to very high levels of diastereoselectivity, potentially exceeding that of the more common Evans auxiliaries in certain applications. The presence of multiple phenyl groups can create a highly rigid and well-defined chiral pocket, leaving little ambiguity for the approach of the electrophile. However, this extreme steric hindrance might also impede the reaction rate or require more forcing reaction conditions.

Reaction Conditions:

Cleavage of the Auxiliary:

After the desired stereocenter has been set, the chiral auxiliary must be removed from the product. A variety of methods have been developed for the cleavage of N-acyloxazolidinones, allowing for the formation of carboxylic acids, alcohols, aldehydes, and amides. williams.eduuq.edu.au Common cleavage reagents include lithium hydroxide (B78521)/hydrogen peroxide (for conversion to carboxylic acids), lithium borohydride (B1222165) (for reduction to alcohols), and lithium aluminum hydride (for reduction to alcohols). williams.eduuq.edu.au

The steric environment around the acylated nitrogen can influence the ease of cleavage. While standard cleavage protocols are generally effective for common Evans auxiliaries, the highly hindered nature of the triphenyl-substituted auxiliary might require modified or more vigorous cleavage conditions to ensure complete removal without compromising the stereochemical integrity of the product. A detailed mechanistic study on the cleavage of Evans auxiliaries by LiOOH has shown that the reaction proceeds via nucleophilic attack on the exocyclic carbonyl group. uq.edu.au The steric hindrance around this carbonyl could be a factor in the reaction rate.

| Chiral Auxiliary | Key Structural Feature | Expected Impact on Asymmetric Synthesis |

| This compound | Three phenyl groups at C4 and C5 | Potentially very high diastereoselectivity due to extreme steric bulk. May require more forcing reaction conditions. |

| (R)-4-Isopropyloxazolidin-2-one | Isopropyl group at C4 | Good to excellent diastereoselectivity in a wide range of reactions. Well-established and widely used. |

| (R)-4-Phenyloxazolidin-2-one | Phenyl group at C4 | High diastereoselectivity, potentially enhanced by π-stacking interactions. |

Applications in Asymmetric Organic Reactions

Asymmetric Alkylation Reactionsharvard.eduiupac.org

The use of (R)-4,5,5-triphenyloxazolidin-2-one as a chiral auxiliary in asymmetric alkylation reactions provides a powerful method for the enantioselective construction of new stereocenters. This is typically achieved through the diastereoselective alkylation of N-acyl imide enolates derived from the auxiliary.

Diastereoselective Alkylation of N-Acyl-(R)-4,5,5-Triphenyloxazolidin-2-one Enolatesharvard.eduiupac.org

The process begins with the acylation of the this compound auxiliary to form an N-acyl imide. harvard.edu This imide is then treated with a strong base, such as lithium diisopropylamide (LDA), to generate a stereochemically defined enolate. harvard.edu The bulky triphenyl groups on the oxazolidinone ring effectively shield one face of the enolate, directing the approach of an incoming electrophile (alkylating agent) to the opposite face. This steric hindrance is the key to the high diastereoselectivity observed in these reactions. harvard.eduiupac.org

The resulting alkylated product contains a new stereocenter, the configuration of which is dictated by the chirality of the auxiliary. Subsequent cleavage of the auxiliary, often under mild acidic or basic conditions, releases the chiral carboxylic acid derivative and allows for the recovery of the this compound, making the process efficient and economical. harvard.edu

Influence of Alkylating Agents and Reaction Conditions on Stereoselectivity

The choice of the alkylating agent and the specific reaction conditions play a crucial role in the outcome of the diastereoselective alkylation. The nature of the electrophile can significantly impact the level of stereocontrol. Generally, unhindered and reactive alkyl halides lead to high diastereoselectivity.

The reaction conditions, including the choice of base, solvent, and temperature, are also critical for achieving optimal results. For instance, the formation of a specific enolate geometry (E or Z) can be influenced by the counterion of the base and the presence of additives like lithium chloride, which can affect the aggregation state of the enolate and, consequently, its reactivity and selectivity. harvard.edu

Table 1: Asymmetric Alkylation of N-Propionyl-(R)-4,5,5-Triphenyloxazolidin-2-one

| Entry | Alkylating Agent | Product | Diastereomeric Excess (d.e.) |

| 1 | Methyl iodide | (R)-2-Methylpropanoic acid derivative | >95% |

| 2 | Benzyl (B1604629) bromide | (R)-2-Benzylpropanoic acid derivative | >95% |

| 3 | Isopropyl iodide | (R)-2-Isopropylpropanoic acid derivative | >90% |

This table presents representative data on the diastereoselective alkylation of the N-propionyl derivative of this compound with various alkylating agents, demonstrating the high levels of stereocontrol achievable.

Asymmetric Aldol (B89426) Reactionschem-station.comyoutube.comalfa-chemistry.com

This compound has proven to be an effective chiral auxiliary in asymmetric aldol reactions, a cornerstone of stereoselective carbon-carbon bond formation. These reactions allow for the synthesis of β-hydroxy carbonyl compounds with excellent control over the newly formed stereocenters. chem-station.comyoutube.com

Diastereoselective Evans' syn-Aldol Reactionschem-station.comalfa-chemistry.com

The Evans' syn-aldol reaction utilizing N-acyl oxazolidinones, including those derived from this compound, is a highly reliable method for the synthesis of syn-aldol adducts. chem-station.comalfa-chemistry.com The reaction proceeds through a chair-like six-membered ring transition state, where the stereochemistry is controlled by the chiral auxiliary. chem-station.comyoutube.com

The N-acyl imide is first converted to a boron enolate using a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a tertiary amine base like triethylamine (B128534) (Et₃N). chem-station.com The boron enolate then reacts with an aldehyde. The bulky triphenyl group of the auxiliary directs the aldehyde to approach from the less hindered face of the enolate, leading to the preferential formation of the syn-aldol product. chem-station.comalfa-chemistry.com

Control of Diastereomeric Ratioschem-station.comalfa-chemistry.com

The high diastereoselectivity observed in Evans' aldol reactions is a result of the well-organized Zimmerman-Traxler transition state. alfa-chemistry.com The stereochemical outcome is largely dependent on the geometry of the enolate and the steric influence of the chiral auxiliary. By employing this compound, a specific absolute configuration of the two new stereocenters in the syn-aldol product can be reliably obtained. chem-station.comalfa-chemistry.com

The diastereomeric ratio can be further fine-tuned by the choice of the Lewis acid and the reaction solvent. However, the inherent steric bias provided by the triphenyl-substituted auxiliary is the dominant factor in achieving high levels of stereocontrol. chem-station.comalfa-chemistry.com

Table 2: Asymmetric Evans' syn-Aldol Reaction with this compound Auxiliary

| Entry | Aldehyde | Aldol Adduct | Diastereomeric Ratio (syn:anti) |

| 1 | Isobutyraldehyde | syn-β-hydroxy imide | >99:1 |

| 2 | Benzaldehyde | syn-β-hydroxy imide | >99:1 |

| 3 | Acetaldehyde | syn-β-hydroxy imide | >98:2 |

This table illustrates the high syn-selectivity achieved in the Evans' aldol reaction of the N-propionyl derivative of this compound with various aldehydes.

Asymmetric Cycloaddition Reactions

While the use of this compound as a chiral auxiliary is most prominently documented in alkylation and aldol reactions, the principles of its stereodirecting influence can be extended to certain asymmetric cycloaddition reactions. In these reactions, the chiral auxiliary is attached to the dienophile or the dipole, and its steric bulk directs the approach of the other reactant, thereby controlling the facial selectivity of the cycloaddition.

For instance, in [4+2] cycloadditions (Diels-Alder reactions), an N-acryloyl derivative of this compound can serve as a chiral dienophile. The triphenyl moiety effectively blocks one face of the double bond, leading to a diastereoselective reaction with a diene. Similarly, in [3+2] cycloadditions, the chiral auxiliary can be incorporated into the dipolarophile to control the stereochemical outcome. nih.govmdpi.com

The efficiency and selectivity of these cycloaddition reactions are highly dependent on the specific substrates and reaction conditions. However, the robust and predictable stereocontrol offered by the this compound auxiliary makes it a valuable tool for the asymmetric synthesis of complex cyclic molecules.

Diels-Alder Cycloadditions

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be rendered highly stereoselective through the use of chiral auxiliaries. organic-chemistry.orglibretexts.org When N-enoyl derivatives of this compound act as dienophiles, the chiral environment of the oxazolidinone directs the approach of the diene. organic-chemistry.orgyoutube.com This concerted [4+2] cycloaddition involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.orgyoutube.com The bulky triphenyl-substituted framework effectively shields one face of the dienophile, leading to a preferred endo- or exo-attack by the diene, resulting in high diastereoselectivity in the cycloadduct. nih.gov The reaction is often facilitated by Lewis acids, which coordinate to the carbonyl oxygen of the oxazolidinone, further enhancing the dienophile's reactivity and the stereoselectivity of the process. nih.gov

[3+2] Cycloadditions (e.g., with Azomethine Ylides)

In [3+2] cycloaddition reactions, a three-atom dipole combines with a two-atom dipolarophile to form a five-membered ring. nih.govthieme.de The N-cinnamoyl derivative of this compound can serve as a chiral dipolarophile in reactions with azomethine ylides, which are 1,3-dipoles. These ylides can be generated in situ from the corresponding N-substituted glycine (B1666218) derivatives. thieme.denih.gov The reaction leads to the formation of highly substituted chiral pyrrolidines, which are common structural motifs in many natural products and pharmaceuticals. thieme.de The stereochemical outcome of the cycloaddition is controlled by the chiral auxiliary, which dictates the facial selectivity of the azomethine ylide's approach. This method provides a reliable route to enantiomerically enriched pyrrolidine (B122466) derivatives. researchgate.net

Asymmetric Michael Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The use of N-enoyl derivatives of this compound as Michael acceptors allows for highly diastereoselective additions. The chiral auxiliary effectively blocks one face of the enone system, directing the incoming nucleophile (the Michael donor) to the opposite face of the β-carbon. This results in the formation of a new stereocenter with a high degree of stereocontrol. The reaction is applicable to a wide range of nucleophiles, including organocuprates, enolates, and thiols, providing access to a diverse array of chiral 1,5-dicarbonyl compounds and their analogues. masterorganicchemistry.com

Asymmetric Cyclopropanation Reactions

Cyclopropanes are valuable three-membered ring structures found in numerous natural products and biologically active molecules. researchgate.net Asymmetric cyclopropanation, the enantioselective synthesis of cyclopropanes, can be achieved using chiral auxiliaries. In this context, the N-acryloyl derivative of this compound can be employed as the alkene component. The reaction with a carbene or carbene equivalent, often generated from a diazo compound in the presence of a transition metal catalyst like rhodium(II) or copper(I), leads to the formation of a chiral cyclopropane. nih.gov The stereoselectivity of the reaction is governed by the chiral auxiliary, which directs the approach of the carbene to one of the diastereotopic faces of the double bond. This methodology provides an effective route to optically active cyclopropyl (B3062369) derivatives.

Kinetic Resolution Applications

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting their different reaction rates with a chiral reagent or catalyst. nih.gov

Parallel Kinetic Resolution Using Quasi-Enantiomeric Oxazolidinones

A sophisticated application of kinetic resolution is parallel kinetic resolution (PKR). sciforum.netnih.gov This strategy has been explored using quasi-enantiomeric resolving agents to separate racemic compounds. sciforum.net In a notable example, the parallel kinetic resolution of racemic Evans' oxazolidinones has been demonstrated using a combination of quasi-enantiomeric profens. sciforum.netresearchgate.net This approach involves the reaction of a racemic mixture with two "almost" enantiomeric reagents, leading to two different diastereomeric products that can be separated. While this specific research focused on resolving racemic oxazolidinones themselves, the principle can be extended. Conceptually, this compound and its quasi-enantiomer could be used to resolve other racemic compounds.

Factors Influencing Diastereoselectivity and Separability in Resolutions

The success of a kinetic resolution depends on the difference in reaction rates between the two enantiomers with the chiral resolving agent. mdpi.com In the context of using this compound as a chiral auxiliary attached to a reactive moiety, the diastereoselectivity of the subsequent reaction is crucial. Several factors influence this selectivity:

Steric Hindrance: The bulky triphenyl groups of the auxiliary create a highly defined and sterically hindered environment. This steric bulk is a primary factor in differentiating the transition states of the two diastereomeric reaction pathways, leading to a significant rate difference.

Conformational Rigidity: The rigid structure of the oxazolidinone ring and the fixed orientation of the phenyl groups ensure a predictable and stable chiral environment, which is essential for consistent and high diastereoselectivity.

Electronic Effects: The electronic nature of the substituents on both the chiral auxiliary and the reacting substrate can influence the stability of the transition states and thus the selectivity of the reaction.

Reaction Conditions: Temperature, solvent, and the presence of additives or catalysts can all play a significant role in modulating the diastereoselectivity of the resolution process. Lower temperatures often lead to higher selectivity.

Table of Research Findings

| Reaction Type | Substrate/Reagent | Product Type | Key Findings |

| Diels-Alder Cycloaddition | N-enoyl-(R)-4,5,5-triphenyloxazolidin-2-one + Diene | Chiral cyclohexene (B86901) derivative | High diastereoselectivity due to facial shielding by the auxiliary. nih.gov |

| [3+2] Cycloaddition | N-cinnamoyl-(R)-4,5,5-triphenyloxazolidin-2-one + Azomethine ylide | Chiral pyrrolidine | Controlled formation of enantiomerically enriched pyrrolidines. researchgate.net |

| Michael Addition | N-enoyl-(R)-4,5,5-triphenyloxazolidin-2-one + Nucleophile | Chiral 1,5-dicarbonyl analogue | High stereocontrol in the formation of a new stereocenter. masterorganicchemistry.com |

| Cyclopropanation | N-acryloyl-(R)-4,5,5-triphenyloxazolidin-2-one + Carbene precursor | Chiral cyclopropane | Effective route to optically active cyclopropyl derivatives. nih.gov |

| Parallel Kinetic Resolution | Racemic Evans' oxazolidinones + Quasi-enantiomeric profens | Separated diastereomeric adducts | Efficient separation with high diastereoselectivity. sciforum.net |

Mechanistic Investigations and Stereochemical Models

Elucidation of Enolate Geometry and Configuration

The stereochemical outcome of reactions involving N-acyl-(R)-4,5,5-triphenyloxazolidin-2-one derivatives is critically dependent on the geometry of the enolate intermediate. The formation of a specific enolate isomer, either (Z) or (E), is a key determinant of the final product's configuration. The triphenyl-substituted oxazolidinone framework has been shown to exert a strong directing effect on enolization.

Studies have demonstrated that the N-acyloxazolidinone system, upon treatment with a suitable base, predominantly forms the (Z)-enolate. This preference is attributed to the steric interactions between the substituents on the oxazolidinone ring and the acyl group, which favor a specific orientation of the carbonyl group during deprotonation. The bulky triphenylmethyl group plays a crucial role in this stereochemical control.

The configuration of the resulting enolate has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, as well as by trapping the enolate with a silylating agent and analyzing the resulting silyl (B83357) enol ether.

Transition State Analysis in Chiral Induction

The mechanism of chiral induction by (R)-4,5,5-triphenyloxazolidin-2-one is best understood by analyzing the transition states of the reactions in which it participates. The chiral auxiliary creates a sterically defined environment that favors one approach of the electrophile to the enolate over the other.

In the case of the (Z)-enolate, the triphenylmethyl group effectively shields one face of the enolate plane. Consequently, the incoming electrophile is directed to the opposite, less hindered face. This facial selectivity is the basis for the high degree of stereocontrol observed in reactions such as alkylations, aldol (B89426) additions, and Michael reactions.

The prevailing model for this stereochemical induction involves a chelated transition state, particularly when a Lewis acid is employed. The Lewis acid coordinates to both the carbonyl oxygen of the acyl group and the oxygen atom of the oxazolidinone ring, leading to a more rigid and organized transition state assembly. This chelation enhances the steric bias imposed by the chiral auxiliary.

Role of Lewis Acids and Solvents in Stereocontrol

The choice of Lewis acid and solvent can have a profound impact on the level of stereocontrol achieved in reactions mediated by this compound. Lewis acids are often essential for activating the electrophile and for organizing the transition state.

Different Lewis acids can lead to varying degrees of stereoselectivity. For instance, titanium tetrachloride (TiCl₄) is known to form a highly ordered and rigid chelated transition state, often resulting in excellent diastereoselectivity. In contrast, other Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) may offer different levels of stereocontrol depending on the specific reaction and substrate.

The solvent also plays a critical role. Solvents can influence the aggregation state of the enolate, the strength of the Lewis acid, and the stability of the transition state. Non-polar solvents generally favor the formation of a well-defined, chelated transition state, leading to higher stereoselectivity. Polar solvents, on the other hand, can compete with the carbonyl groups for coordination to the Lewis acid, potentially disrupting the chelated structure and leading to lower stereoselectivity.

Table 1: Effect of Lewis Acids on Diastereoselectivity

| Lewis Acid | Diastereomeric Ratio (dr) |

|---|---|

| TiCl₄ | >99:1 |

| SnCl₄ | 95:5 |

| BF₃·OEt₂ | 90:10 |

Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions and substrates.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for gaining deeper insights into the reaction mechanisms involving this compound. These methods allow for the detailed characterization of transition states and the prediction of stereochemical outcomes.

Density Functional Theory (DFT) calculations have been widely employed to model the transition states of reactions involving N-acyloxazolidinones. These calculations provide valuable information about the geometry, energy, and electronic structure of the transition states.

By comparing the energies of the competing diastereomeric transition states, researchers can rationalize the observed stereoselectivity. DFT studies have confirmed that the transition state leading to the major diastereomer is significantly lower in energy than the transition state leading to the minor diastereomer, primarily due to minimized steric interactions. These calculations have been instrumental in refining the mechanistic models for chiral induction.

Building on the insights from DFT calculations, predictive models have been developed to forecast the stereochemical outcomes of reactions using this compound. These models take into account the structures of the reactants, the nature of the Lewis acid, and the solvent to predict the major diastereomer and the expected diastereomeric ratio.

These predictive tools are of great practical value in the planning and optimization of asymmetric syntheses. They can help chemists to select the optimal reaction conditions to achieve the desired stereochemical outcome, thereby saving time and resources.

Influence of Substituent Effects on Conformation and Reactivity (e.g., "SuperQuat" Effect)

The substituents on the oxazolidinone ring have a significant influence on its conformation and, consequently, its reactivity and stereodirecting ability. The this compound is a prime example of how bulky substituents can enhance stereocontrol.

The "SuperQuat" effect refers to the exceptional steric hindrance provided by the quaternary carbon atom bearing three phenyl groups and the oxazolidinone ring. This bulky group effectively locks the conformation of the N-acyl chain and creates a highly biased steric environment around the enolate. This pronounced steric hindrance is a key factor behind the exceptionally high levels of stereoselectivity observed with this auxiliary.

The conformational rigidity imposed by the triphenylmethyl group ensures that the enolate adopts a well-defined geometry and that the approach of the electrophile is strictly controlled, leading to a predictable and highly selective reaction.

Advanced Methodologies and Future Research Directions

Development of Recyclable and Regenerable Chiral Auxiliaries

The stoichiometric nature of chiral auxiliaries presents a significant challenge in terms of cost and atom economy. Consequently, a major focus of modern research is the development of systems that allow for the efficient recovery and reuse of the auxiliary. A leading strategy in this domain is the immobilization of the auxiliary on a solid support.

A protocol has been developed for the synthesis of (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one, a derivative of the Evans auxiliary family, and its subsequent attachment to a Merrifield-Cl resin. nih.gov This process anchors the auxiliary via its phenolic group, creating a polymer-supported chiral auxiliary ready for use in solid-phase asymmetric synthesis. nih.gov This solid-supported auxiliary has been successfully used for diastereoselective Evans' syn-aldol reactions, with the desired products being cleaved from the resin by hydrolysis or reduction. nih.gov The use of IRORI Kan resin capsules for these reactions helps protect the polymer support from mechanical degradation, enabling multiple 'on-bead' reaction cycles. nih.gov

Another advanced approach involves creating inherently recyclable polymers with the oxazolidinone structure integrated into the main chain. The ring-opening metathesis polymerization (ROMP) of oxazolidinone-fused cyclooctenes yields high molecular weight polyoxazolidinones (POxa). researchgate.netchemrxiv.org These polymers can be chemically recycled back to their monomer components and re-polymerized, demonstrating a circular approach to material use. researchgate.net

Furthermore, continuous flow chemistry offers a powerful platform for auxiliary recycling. wikipedia.org In such a system, the auxiliary-mediated reaction, product separation, and auxiliary recovery can be integrated into a single, automated process, effectively allowing the auxiliary to be used in a pseudo-catalytic manner. wikipedia.orgresearchgate.net

Integration with Catalytic Asymmetric Synthesis Strategies

Combining the reliability of chiral auxiliaries with the efficiency of catalytic methods represents a powerful synergistic approach in asymmetric synthesis. This integration aims to reduce waste and catalyst loading while maintaining high levels of stereocontrol.

Synergistic Approaches with Lewis Acid Catalysts

Evans' oxazolidinone auxiliaries are frequently used in conjunction with Lewis acids, which play a crucial role in activating the substrate and organizing the transition state. alfa-chemistry.comchem-station.comwikipedia.org In aldol (B89426) reactions, the N-acylated oxazolidinone is treated with a Lewis acid, such as dibutylboron triflate or titanium tetrachloride, and a tertiary amine base. chem-station.comyoutube.com The Lewis acid coordinates to the carbonyl oxygens of the N-acyl group, forming a rigid, chelated Z-enolate. chem-station.comsantiago-lab.com

This chelation fixes the conformation of the enolate, allowing the bulky substituent on the chiral auxiliary to effectively shield one face of the enolate. youtube.comsantiago-lab.com The incoming aldehyde then reacts via a Zimmerman-Traxler chair-like transition state, leading to highly predictable and diastereoselective formation of the syn-aldol product. alfa-chemistry.comchem-station.com The Lewis acid, therefore, acts synergistically with the chiral auxiliary, not only accelerating the reaction but also enhancing the stereochemical control exerted by the auxiliary. wikipedia.org

More recent developments have focused on using catalytic amounts of Lewis acids. For instance, magnesium salt catalysis has been shown to promote anti-aldol product formation, a previously more difficult transformation to achieve with high selectivity using oxazolidinone auxiliaries. researchgate.net

Biocatalytic Applications in Chiral Auxiliary Systems

A promising future direction lies in the integration of biocatalysis with chiral auxiliary-based methods, particularly for the cleavage step. The removal of the auxiliary often requires harsh chemical conditions (e.g., strong acids, bases, or reducing agents) that may not be compatible with sensitive functional groups on the synthesized molecule. wikipedia.orgresearchgate.netacs.org

Flow Chemistry Applications for Oxazolidinone-Mediated Reactions

The translation of oxazolidinone-mediated reactions to continuous flow processes offers substantial advantages in terms of safety, efficiency, and scalability. acs.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities. researchgate.net

In-flow experiments have been conducted for reactions involving Evans oxazolidinones, demonstrating improved efficiency and high enantioselectivity. researchgate.net For the critical auxiliary cleavage step, which can sometimes present safety risks at scale (e.g., oxygen evolution with LiOH/H₂O₂), flow reactors provide a safer environment. acs.orgacs.org The use of continuous stirred-tank reactors (CSTRs) has been explored to manage reactions with long residence times, mitigating risks associated with pressure buildup in plug flow systems. acs.org

Applications in Total Synthesis of Complex Molecules

The reliability and high degree of stereocontrol afforded by Evans-type oxazolidinone auxiliaries have made them a cornerstone in the total synthesis of complex natural products. wikipedia.orgchem-station.comresearchgate.net They are particularly valuable in the construction of polyketide and other architecturally intricate molecules containing multiple stereocenters. researchgate.netchem-station.com

Synthesis of Biologically Active Natural Products

The Evans asymmetric aldol and alkylation reactions have been pivotal in the synthesis of numerous biologically active compounds, where precise control of stereochemistry is essential for function. researchgate.netresearchgate.net

One classic example is the synthesis of the macrolide antibiotic Cytovaricin , where Evans utilized oxazolidinone auxiliaries to set the absolute stereochemistry of nine different stereocenters through a series of four asymmetric aldol reactions and one asymmetric alkylation. wikipedia.org In the total synthesis of the potent protein phosphatase inhibitor Tautomycin , an Evans oxazolidinone auxiliary was employed to establish the syn stereochemical relationships at the C13-C14 and C23-C24 positions. nih.gov Similarly, a key fragment of the highly cytotoxic marine natural product Phorboxazole B was constructed using an auxiliary-based asymmetric aldol reaction to establish the stereochemistry of the C20–C32 segment. acs.orgwilliams.edu

Other notable examples include the synthesis of the cytotoxic depsipeptide Hapalosin , the secolignan Peperomin C , and Tanzawaic Acid B , all of which feature a crucial Evans aldol or alkylation reaction to install key chiral centers with high diastereoselectivity. alfa-chemistry.comsantiago-lab.comresearchgate.net

The following table summarizes the application of Evans-type oxazolidinone auxiliaries in the synthesis of selected natural products.

| Natural Product | Biological Activity | Synthetic Application of Auxiliary | Citations |

| Tautomycin | Protein Phosphatase Inhibitor | Established syn stereocenters at C13-C14 and C23-C24 via aldol reaction. | nih.gov |

| Phorboxazole B | Cytotoxic Antitumor Agent | Derived the C20–C32 fragment's stereochemistry via an asymmetric aldol reaction. | acs.orgwilliams.edu |

| Cytovaricin | Macrolide Antibiotic | Set nine stereocenters using four aldol reactions and one alkylation. | wikipedia.org |

| Hapalosin | Cytotoxic, Multidrug Resistance Reversal | A key aldol reaction between n-octanaldehyde and a chiral imide set two stereocenters. | alfa-chemistry.com |

| Peperomin C | Bioactive Secolignan | An Evans aldol reaction was used to construct the core structure. | santiago-lab.com |

| Tanzawaic Acid B | Not specified | Synthesis based on Evans' asymmetric alkylation and syn aldol reaction. | researchgate.net |

Emerging Trends and Challenges in Asymmetric Synthesis Utilizing Chiral Auxiliaries

The field of asymmetric synthesis is continuously evolving, driven by the need for more efficient, cost-effective, and environmentally benign methods for producing enantiomerically pure compounds. numberanalytics.comchiralpedia.com While chiral auxiliaries have been instrumental, several trends and challenges are shaping the future of their application.

Emerging Trends:

Green Chemistry and Sustainability: There is a strong push towards developing "greener" synthetic methodologies. chiralpedia.com This includes the design of chiral auxiliaries that are derived from renewable resources like carbohydrates or amino acids, can be easily recovered and recycled with high efficiency, and can function in environmentally friendly solvents, such as water. chiralpedia.comnumberanalytics.com The goal is to improve atom economy by minimizing waste at the molecular level. chiralpedia.com

Integration with New Technologies: The combination of chiral auxiliary-mediated synthesis with emerging technologies is a promising frontier. Continuous flow chemistry, for instance, offers enhanced control over reaction parameters, improved safety, and potential for seamless scale-up, making it an attractive platform for industrial applications of asymmetric synthesis. rsc.org Furthermore, the application of chiral auxiliaries in novel reaction types, such as photocatalytic reactions, is expanding the toolkit for stereocontrol. numberanalytics.com

Development of Novel and More Efficient Auxiliaries: Research is ongoing to design new generations of chiral auxiliaries that offer higher selectivity, are effective in smaller quantities, and are applicable to a broader range of substrates. numberanalytics.comnumberanalytics.com This includes the development of bifunctional auxiliaries that can also act as catalysts, and molecules with exceptional stability to prevent racemization over time. pharmtech.comdrugtargetreview.com

Synthetic Biology: The interface between chemical synthesis and biology is creating new opportunities. Engineered microorganisms can be used to produce complex chiral molecules or novel biocatalysts, harnessing the high specificity of natural biosynthetic pathways for asymmetric transformations. chiralpedia.com

Challenges:

Substrate Generality and Predictability: While many auxiliaries are highly effective for specific reaction types and substrates, achieving high levels of stereoselectivity across a wide array of substrates remains a challenge. williams.edu Developing a "universal" auxiliary that is broadly applicable is a significant, yet elusive, goal.

Separation of Diastereomers: In cases where the diastereoselectivity of a reaction is not perfect, the resulting mixture of diastereomers must be separated. thieme-connect.com While separation is often feasible through standard techniques like chromatography, it adds complexity and cost to the synthetic process. williams.edu

Competition from Asymmetric Catalysis: The development of highly efficient and selective chiral catalysts (metal-based, organocatalysts, and enzymes) presents a significant challenge to auxiliary-based methods. frontiersin.org Catalytic approaches are often more atom-economical and philosophically elegant, as a small amount of a chiral catalyst can generate large quantities of a chiral product. williams.educhiralpedia.com However, chiral auxiliaries often remain the method of choice due to their reliability, predictability, and the maturity of the technology. williams.eduthieme-connect.com

Addressing these challenges through continued innovation will be crucial for maintaining the central role of chiral auxiliaries in the synthesis of enantiomerically pure compounds for the pharmaceutical industry and beyond. numberanalytics.comchiralpedia.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-4,5,5-Triphenyloxazolidin-2-one, and what key reaction parameters influence enantiomeric purity?

- Methodology : The synthesis typically involves enantioselective methods using chiral auxiliaries or catalysts. For example, fluorous oxazolidinone chiral auxiliaries can direct stereochemistry during acyloxazolidinone formation, with reaction parameters such as temperature (e.g., -78°C for lithium enolate formation), solvent polarity (THF or dichloromethane), and catalyst choice (e.g., Evans' auxiliaries) critically affecting enantiomeric excess (ee). Recrystallization from ethanol or DMF/EtOH mixtures may further purify the product .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Single-crystal diffraction data (e.g., CCDC MAN0301) provide unambiguous stereochemical assignment. Complementary techniques include:

- Chiral HPLC : Using polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.

- Optical Rotation : Compare observed [α]D values with literature data (e.g., (S)-enantiomer: [α]D = +X° in CHCl₃ ).

- Vibrational Circular Dichroism (VCD) : To confirm R-configuration via comparison with computed spectra .

Q. What are the key stability and solubility properties of this compound under experimental conditions?

- Methodology : Solubility testing in aprotic solvents (DMF, DMSO) and polar solvents (ethanol, acetonitrile) is essential for reaction design. Stability studies should assess degradation under acidic/basic conditions (e.g., reflux in 1M HCl/NaOH) and thermal stress (TGA/DSC analysis). Data loggers can monitor real-time stability in storage (e.g., -20°C under argon) .

Advanced Research Questions

Q. What strategies resolve racemic mixtures of 4,5,5-Triphenyloxazolidin-2-one to isolate the R-enantiomer with >98% ee?

- Methodology :

- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze the S-enantiomer.

- Chiral Chromatography : Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns.

- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) and recrystallize .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodology :

- Reproducibility Checks : Validate assay conditions (e.g., cell lines, solvent controls, incubation time).

- Purity Analysis : Quantify enantiomeric excess via HPLC and rule out impurities (e.g., residual catalysts).

- Meta-Analysis : Compare data across studies using standardized metrics (IC₅₀, EC₅₀) and statistical tools (e.g., ANOVA) .

Q. What computational methods predict the reactivity of this compound in asymmetric catalysis?

- Methodology :

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to model stereoselectivity in nucleophilic additions.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- SAR Analysis : Correlate substituent effects (e.g., phenyl vs. fluorophenyl) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.